Acetaldehyde,2(3H)-benzothiazolylidene-

Description

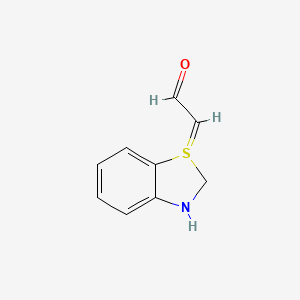

Acetaldehyde,2(3H)-benzothiazolylidene- (CAS: [specified in ]) is a heterocyclic compound featuring an acetaldehyde moiety fused to a benzothiazolylidene ring system. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and material science applications . The compound’s structure combines the reactivity of acetaldehyde (a simple aldehyde) with the aromatic and electron-deficient benzothiazole ring, enabling unique chemical behavior.

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(2E)-2-(2,3-dihydro-1,3-benzothiazol-1-ylidene)acetaldehyde |

InChI |

InChI=1S/C9H9NOS/c11-5-6-12-7-10-8-3-1-2-4-9(8)12/h1-6,10H,7H2 |

InChI Key |

KFZJLYPBAXBPHY-UHFFFAOYSA-N |

Isomeric SMILES |

C\1NC2=CC=CC=C2/S1=C\C=O |

Canonical SMILES |

C1NC2=CC=CC=C2S1=CC=O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

The primary and most documented method for synthesizing Acetaldehyde, 2(3H)-benzothiazolylidene- involves a condensation reaction between acetaldehyde and a benzothiazole derivative under controlled acidic or basic conditions.

- Reaction Type: Condensation (typically Knoevenagel or related aldol-type condensation)

- Reactants:

- Acetaldehyde (CH3CHO)

- 2(3H)-benzothiazolone or related benzothiazole derivatives

- Catalysts/Conditions: Acidic or basic catalysts, often aqueous potassium hydroxide (KOH) or other bases, in polar solvents like ethanol

- Procedure:

Example:

A Claisen-Schmidt condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 2-acetylthiophene in ethanol with aqueous KOH yielded a related benzothiazole derivative with high purity and yield, demonstrating the efficiency of this approach. Although this example involves a substituted benzothiazole, the principle applies to acetaldehyde condensation with benzothiazole.

Alternative Synthetic Routes and Modifications

While the condensation method is predominant, variations exist depending on substituents on the benzothiazole ring or the acetaldehyde derivative:

- Substituted Benzothiazoles: Incorporation of chloro, methyl, or ethyl groups on the benzothiazole ring modifies reactivity and solubility, allowing tailored synthesis of analogs.

- Hydrazone Formation: Some benzothiazole derivatives form hydrazones with acetaldehyde under similar conditions, expanding the chemical space around this core structure.

- Solvent and Catalyst Variations: Use of different solvents (e.g., methanol, ethanol) and catalysts (acidic or basic) can influence yield and purity. For example, ethanol with aqueous KOH is common, but other alcohols may be explored for solubility and reaction kinetics.

Analytical Data and Reaction Monitoring

Spectroscopic Characterization

Physical Data Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 177.22 g/mol | |

| Melting Point | 181–186 °C | |

| XLogP3 (lipophilicity) | 2.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Notes on Reaction Optimization and Scale-Up

- Reaction Time: Typically 12–24 hours at room temperature for complete conversion.

- Purification: Precipitation followed by washing with cold ethanol and water yields high purity material.

- Yield: Near quantitative yields reported in related benzothiazole condensation reactions, indicating efficient synthesis.

- Safety and Handling: Acetaldehyde is volatile and flammable; reactions should be conducted with proper ventilation and precautions.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation Reaction | Acetaldehyde + Benzothiazole | Ethanol, aqueous KOH, RT | High (~quantitative) | Simple, efficient, widely used |

| Hydrazone Formation | Acetaldehyde + Benzothiazole hydrazine derivatives | Acidic/basic conditions | Variable | Produces hydrazone analogs |

| Substituent Variation | Substituted benzothiazoles + Acetaldehyde | Similar to above | High | Alters properties, expands compound scope |

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,2(3H)-benzothiazolylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of benzothiazole derivatives with different functional groups.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Acetaldehyde, 2(3H)-benzothiazolylidene- serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex benzothiazole derivatives, which are known for their diverse biological activities. This compound can undergo various chemical reactions such as oxidation and reduction, enabling the synthesis of novel compounds with potential therapeutic applications .

Recent studies have highlighted the antimicrobial properties of acetaldehyde derivatives, including Acetaldehyde, 2(3H)-benzothiazolylidene-. Research indicates that this compound exhibits activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Mechanistic studies reveal that it interacts with molecular targets that are crucial for tumor growth regulation .

Dyes and Pigments

Due to its chromophoric properties, Acetaldehyde, 2(3H)-benzothiazolylidene- is also explored in the development of dyes and pigments. Its ability to impart color makes it valuable in textile and coating industries .

Photographic Materials

The compound has applications in the formulation of photosensitive materials used in photography. It can be incorporated into light-sensitive polymers that are essential for photomechanical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including Acetaldehyde, 2(3H)-benzothiazolylidene-, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential use in clinical settings as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal examined the effects of Acetaldehyde, 2(3H)-benzothiazolylidene- on cancer cell lines. The compound was shown to inhibit cell proliferation effectively and induce apoptosis in specific cancer types, indicating its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of Acetaldehyde,2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, DNA, and other cellular macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-(Substituted Benzylidene)-Benzohydrazide Derivatives (3a-3b)

- Synthesis : Unlike acetaldehyde,2(3H)-benzothiazolylidene-, these derivatives are synthesized via condensation of hydrazides with aromatic aldehydes (e.g., benzaldehyde). Acetaldehyde’s aliphatic nature results in lower reactivity in similar reactions, often yielding trace products .

- Applications : Benzohydrazide derivatives are primarily explored as antimicrobial agents, whereas acetaldehyde,2(3H)-benzothiazolylidene- may have distinct applications due to its benzothiazole core, which is linked to antitumor activity in related compounds .

(5-Substituted-2-Oxobenzothiazolin-3-yl)-Acetohydrazides (3a–b)

- Structure: These compounds share the benzothiazolinone ring with acetaldehyde,2(3H)-benzothiazolylidene- but differ in the acetohydrazide side chain.

- Reactivity : The hydrazide derivatives undergo cyclization reactions, whereas acetaldehyde,2(3H)-benzothiazolylidene- may participate in nucleophilic additions or polymerize due to its aldehyde functionality .

Schiff Bases Derived from Acetaldehyde

- Formation : Acetaldehyde reacts with amines to form imines (Schiff bases), a property exploited in adsorbents for aldehyde removal. However, acetaldehyde,2(3H)-benzothiazolylidene-’s benzothiazole ring may sterically hinder such reactions, altering its adsorption efficiency compared to simpler aldehydes .

- Toxicity: Simple acetaldehyde is a known carcinogen (IARC Group 2B), but the benzothiazole moiety in the target compound could modulate toxicity by altering metabolic pathways .

Physicochemical Properties and Reactivity

Boiling Points and Solubility

- Acetaldehyde,2(3H)-benzothiazolylidene- likely has a higher boiling point than acetaldehyde (20.2°C) due to increased molecular weight and aromaticity. Comparable compounds like benzaldehyde (bp: 179°C) and benzothiazole (bp: 231°C) suggest a range of 200–250°C for the target compound .

- Solubility in polar solvents (e.g., ethanol) is expected, though reduced compared to simpler aldehydes due to hydrophobic benzothiazole interactions.

Reactivity

- Nucleophilic Additions : The aldehyde group can undergo nucleophilic additions, but steric hindrance from the benzothiazole ring may slow reactions compared to acetaldehyde.

- Polymerization: Acetaldehyde readily polymerizes, but the fused benzothiazole system may stabilize the monomeric form, reducing this tendency .

Toxicological Profile

- Carcinogenicity: Acetaldehyde is classified as a probable human carcinogen (EPA) due to DNA adduct formation. The benzothiazole ring in acetaldehyde,2(3H)-benzothiazolylidene- may either exacerbate or mitigate this risk, depending on metabolic pathways .

- Genotoxicity: Acetaldehyde generates free radicals, but the target compound’s structure could alter oxidative stress mechanisms .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Toxicity Comparison

| Compound | Carcinogenicity (IARC) | Genotoxicity Evidence |

|---|---|---|

| Acetaldehyde | Group 2B (Probable) | Yes |

| Benzothiazole | Not classified | Limited |

| Acetaldehyde,2(3H)-benzothiazolylidene- | Unknown | Hypothetical |

Biological Activity

Acetaldehyde, 2(3H)-benzothiazolylidene- (CAS: 4433-54-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C9H9NOS

- Molar Mass : 179.24 g/mol

- Structural Characteristics : The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Acetaldehyde, 2(3H)-benzothiazolylidene- exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : Research indicates that compounds with benzothiazole structures can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may influence drug metabolism and toxicity profiles.

- Anticancer Properties : Some derivatives of benzothiazole have been reported to possess anticancer activity by inducing apoptosis in various cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetaldehyde, 2(3H)-benzothiazolylidene-:

Case Studies

-

Case Study on Antioxidant Effects :

- A study evaluated the antioxidant capacity of Acetaldehyde, 2(3H)-benzothiazolylidene- in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential therapeutic applications in oxidative stress-related conditions.

-

Case Study on Enzyme Interaction :

- Another investigation focused on the inhibition of aldehyde dehydrogenase by this compound. The findings indicated that Acetaldehyde, 2(3H)-benzothiazolylidene- could modulate the enzyme's activity, which may have implications for drug interactions and metabolic processes.

-

Case Study on Anticancer Activity :

- Research involving various cancer cell lines revealed that Acetaldehyde, 2(3H)-benzothiazolylidene- induced apoptosis through a mitochondrial pathway. This study highlights its potential as an anticancer agent and warrants further exploration into its mechanisms and efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare acetaldehyde derivatives with benzothiazolylidene moieties?

The synthesis of acetaldehyde,2(3H)-benzothiazolylidene- derivatives typically involves condensation reactions between benzothiazole precursors and acetaldehyde analogs. For example:

- Cyanoacetate-based synthesis : Ethyl-2-benzothiazolyl acetate can be synthesized via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions, yielding intermediates that are further functionalized .

- Hydrazide derivatization : 2-Benzothiazolyl acetohydrazide is prepared by reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate, followed by derivatization with aldehydes or ketones to form hydrazones .

- Mannich reaction : Acetylenic amines (e.g., compound 4a-f in ) can be synthesized via Mannich reactions, enabling the introduction of secondary amines into the benzothiazole scaffold .

Basic: How are structural and spectroscopic characterization techniques applied to confirm the identity of acetaldehyde-benzothiazolylidene derivatives?

Characterization relies on a combination of:

- Spectroscopic analysis :

- ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., shifts for benzothiazole protons at δ 7.2–8.5 ppm and acetaldehyde-derived methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Identification of functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ for benzothiazolylidene) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives (e.g., thiazolidinone analogs in ) .

Advanced: How can researchers resolve contradictions in pharmacokinetic data involving acetaldehyde derivatives?

Contradictions, such as acetaldehyde peaks preceding ethanol in metabolic studies (), require:

- Tracer studies : Use deuterated analogs (e.g., acetaldehyde-2,2,2-d3) to distinguish endogenous vs. exogenous sources and validate metabolic pathways .

- Error analysis : Assess measurement techniques (e.g., breath gas chromatography) for sensitivity limits and variability, especially with small sample sizes (e.g., n=10 in ) .

- Microbiome considerations : Account for microbial acetaldehyde production in non-hepatic tissues (e.g., oral microbiota) .

Advanced: What analytical challenges arise in quantifying acetaldehyde-benzothiazolylidene derivatives in complex matrices?

Key challenges include:

- Reversible adduct formation : Acetaldehyde readily binds to nucleophiles (e.g., thiols, amines), requiring methods like derivatization with DNPH (2,4-dinitrophenylhydrazine) to stabilize and detect free forms .

- Matrix effects : In biological or catalytic systems (e.g., ethanol-to-olefin reactions), interference from co-existing metabolites or catalysts necessitates HPLC-MS/MS with selective ion monitoring .

- Thermal instability : Decomposition at >300°C (e.g., during biomass thermolysis) demands controlled-temperature GC analysis .

Advanced: How do structural modifications of acetaldehyde-benzothiazolylidene derivatives influence their biological activity?

Structure-activity relationships (SARs) are explored via:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO2) at the benzothiazole 6-position enhances antimicrobial activity by increasing electrophilicity .

- Hybrid scaffolds : Coupling with coumarin (e.g., 3-{2-[2-(3-hydroxybenzylidene)-hydrazinyl]-thiazol-4-yl}-2H-chromen-2-one) improves fluorescence properties for sensor applications .

- Enzyme inhibition assays : Thiazolidinone derivatives (e.g., 2,4-dioxo-1,3-thiazolidin-3-yl acetamides) show inhibitory activity against kinases or GSK-3β, validated via in vitro enzymatic assays .

Advanced: What experimental strategies optimize reaction yields in acetaldehyde-benzothiazolylidene syntheses?

Yield optimization involves:

- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) promote condensation reactions (e.g., ), while transition-metal catalysts (e.g., CuI) enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of benzothiazole intermediates .

- Temperature control : Reflux in ethanol (78°C) balances reaction kinetics and thermal stability of intermediates .

Advanced: How does thermal stability impact the application of acetaldehyde-benzothiazolylidene derivatives in high-temperature processes?

Thermal decomposition pathways (e.g., CH₃CHO → CH₄ + CO at >400°C in ) limit utility in catalysis or material science. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.